molecular formula C29H29ClFN5O2S B11219396 3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11219396
M. Wt: 566.1 g/mol
InChI Key: QWJRTVSWOICPCH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and various substituents such as a chlorobenzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with 1-(2-fluorophenyl)piperazine.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding.

Medicine

In medicinal chemistry, 3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The quinazoline core and piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity, block receptor signaling, or alter ion channel function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-N-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 3-(4-chlorobenzyl)-N-(3-(4-(2-methylphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 3-(4-chlorobenzyl)-N-(3-(4-(2-bromophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 3-(4-chlorobenzyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C29H29ClFN5O2S

Molecular Weight

566.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H29ClFN5O2S/c30-22-9-6-20(7-10-22)19-36-28(38)23-11-8-21(18-25(23)33-29(36)39)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39)

InChI Key

QWJRTVSWOICPCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5F

Origin of Product

United States

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